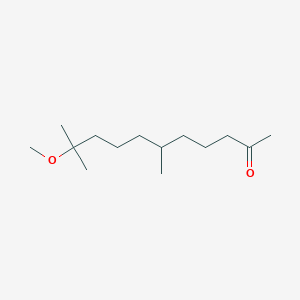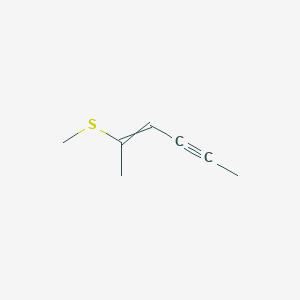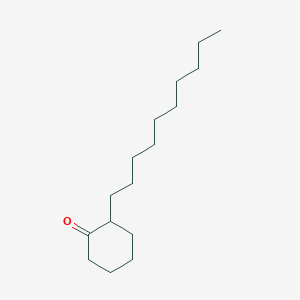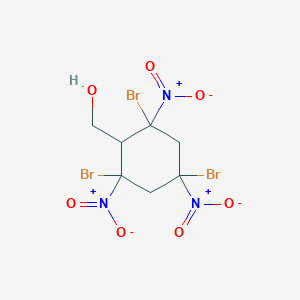
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is a chemical compound that belongs to the class of oxazolium salts It is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazolium ring, with a perchlorate anion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with methyl acrylate to form an intermediate, which is then cyclized to produce the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The oxazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxazolium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolium salts, oxazolones, and dihydro derivatives
Scientific Research Applications
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolium-based compounds and as a catalyst in certain reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxazolium intermediates.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The oxazolium ring can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds or the modulation of biological pathways, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,5-dihydro-1,2-oxazol-2-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
5-Methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate: Lacks the tert-butyl group, affecting its reactivity and properties.
2-tert-Butyl-5-methyl-1,2-oxazolium bromide: Similar structure but with a bromide anion.
Uniqueness
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is unique due to the combination of the tert-butyl and methyl groups on the oxazolium ring, along with the perchlorate anion. This combination imparts specific reactivity and stability characteristics, making it suitable for specialized applications in synthesis and research.
Properties
CAS No. |
60581-94-4 |
|---|---|
Molecular Formula |
C8H16ClNO5 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-tert-butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C8H16NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h6-7H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YCVNASXBHHXAOO-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)



![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
